molecular formula C13H16ClN3 B1383307 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride CAS No. 1803605-93-7

2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride

Cat. No.: B1383307
CAS No.: 1803605-93-7
M. Wt: 249.74 g/mol
InChI Key: JZQJOQCGLTVUDL-UHFFFAOYSA-N
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Description

2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A novel series of imidazo[1,2-a]pyrazine derivatives, including those with benzyl moieties, have been synthesized and evaluated for their antitumor activity. These derivatives exhibit strong binding interactions with DNA and bovine serum albumin (BSA), indicating their potential as pharmacophores in cancer treatment. Specifically, derivatives have shown significant in vitro antitumor activity against various human cancer cell lines, demonstrating their efficacy in cancer research (Singh, Luxami, & Paul, 2019).

Advances in Synthesis and Reactivity

Imidazo[1,2-a]pyrazine, including its benzyl-substituted variants, has been identified as a versatile scaffold in organic synthesis and drug development. Recent advances in its synthetic methods and reactivity have been compiled, highlighting its multifarious biological activity. This review emphasizes the pattern and position of substitution, aiding in future developments in this field (Goel, Luxami, & Paul, 2015).

Palladium-Catalyzed Functionalization

An efficient method for the selective functionalization of imidazo[1,2-a]pyrazines, including benzyl variants, has been developed via palladium-catalyzed Suzuki-Miyaura cross-coupling. This method allows for direct C-H arylation, vinylation, and benzylation, enhancing the potential for designing biologically relevant compounds in the imidazo[1,2-a]pyrazine series (Gembus et al., 2012).

Luminescence and Chemiluminescence

Imidazo[1,2-a]pyrazin-3(7H)-one compounds, closely related to 2-benzyl-imidazo[1,2-a]pyrazines, have been studied for their luminescence properties. This research has implications in bioassay applications, particularly in chemiluminescence and enhanced chemiluminescence (Teranishi, 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride involves the condensation of benzylamine with 2,3-dichloroquinoxaline followed by cyclization with sodium ethoxide and subsequent treatment with hydrochloric acid to yield the final product.", "Starting Materials": [ "Benzylamine", "2,3-dichloroquinoxaline", "Sodium ethoxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzylamine is reacted with 2,3-dichloroquinoxaline in the presence of a suitable solvent and a catalyst such as triethylamine to yield the intermediate 2-benzylquinoxaline.", "Step 2: The intermediate 2-benzylquinoxaline is then cyclized with sodium ethoxide in ethanol to form the intermediate 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine.", "Step 3: The intermediate 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is then treated with hydrochloric acid to yield the final product, 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride." ] }

CAS No.

1803605-93-7

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride

InChI

InChI=1S/C13H15N3.ClH/c1-2-4-11(5-3-1)8-12-10-16-7-6-14-9-13(16)15-12;/h1-5,10,14H,6-9H2;1H

InChI Key

JZQJOQCGLTVUDL-UHFFFAOYSA-N

SMILES

C1CN2C=C(N=C2CN1)CC3=CC=CC=C3.Cl.Cl

Canonical SMILES

C1CN2C=C(N=C2CN1)CC3=CC=CC=C3.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
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2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
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2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 5
2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 6
2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride

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